Researchers have investigated the potential antipsychotic properties of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine and structurally related compounds. [] This research focuses on how these compounds interact with dopamine receptors in the brain, aiming to develop treatments for schizophrenia and other psychotic disorders.
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine serves as a valuable tool in studying the roles of serotonin receptors, specifically the 5-HT1A and 5-HT7 subtypes. [, , , , ] By understanding how this compound interacts with these receptors, researchers can gain insights into the functions of these receptors in the brain and potentially develop new treatments for conditions such as anxiety, depression, and cognitive disorders.
Certain metal complexes containing 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine have shown promising antifungal activity against various fungal pathogens, including those responsible for sporotrichosis and Chagas disease. [, ] These findings highlight the potential of metal-based drugs incorporating this compound as a new strategy for combating fungal infections, particularly in the context of emerging drug resistance.
Researchers have explored the use of radiolabeled derivatives of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)piperazine as imaging probes for visualizing serotonin receptors in the brain using positron emission tomography (PET). [] Developing such probes could provide valuable tools for diagnosing and monitoring neurological and psychiatric disorders associated with altered serotonin receptor function.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4